molecular formula C12H19NO5 B6363295 2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid CAS No. 1259224-14-0

2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid

Cat. No.: B6363295
CAS No.: 1259224-14-0
M. Wt: 257.28 g/mol
InChI Key: ARDJNGXVLDFZJX-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid typically involves the protection of the amine group in piperidine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can improve the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine after the removal of the Boc group.

    Substitution: The major products are the substituted derivatives of the original compound.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions, allowing for the sequential construction of complex molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-piperidine: Similar in structure but lacks the acetic acid moiety.

    N-Boc-piperazine: Contains a piperazine ring instead of a piperidine ring.

    N-Boc-4-aminobutyric acid: Similar Boc-protected compound with a different backbone.

Uniqueness

2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid is unique due to the presence of both the Boc-protected amine and the acetic acid moiety. This dual functionality allows for versatile applications in organic synthesis, particularly in the construction of complex molecules where selective protection and deprotection are required .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-5-4-9(14)8(7-13)6-10(15)16/h8H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDJNGXVLDFZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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